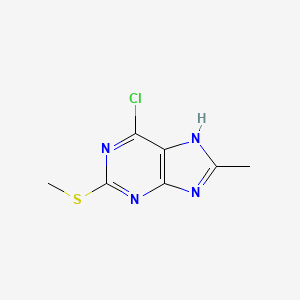

6-Chloro-8-methyl-2-(methylthio)-9H-purine

Description

Fundamental Roles of Purine (B94841) Scaffolds in Biological Processes

Purine scaffolds are among the most ubiquitous nitrogen-containing heterocycles in nature. sigmaaldrich.com Their fundamental importance is most notably demonstrated by their role as core components of nucleic acids. The purine bases, adenine (B156593) and guanine, are essential building blocks of DNA and RNA, forming the genetic blueprint of all living organisms. nih.govnih.gov Beyond their role in genetics, purine derivatives are crucial for cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), a purine ribonucleotide, is the primary energy currency of the cell, driving countless biochemical reactions. Purine derivatives also act as vital cofactors for a wide array of enzymes and are involved in various metabolic processes. sigmaaldrich.com The intricate roles of purines in these fundamental biological processes underscore the significance of their chemical study. geno-chem.com

Significance of Synthetic Purine Derivatives in Modern Chemical Biology and Medicinal Chemistry

The privileged structure of the purine scaffold has made it a focal point in the development of new therapeutic agents and chemical probes. sigmaaldrich.comabsolutechiral.com The swift advancements in purine-based medicinal chemistry have led to the discovery of compounds with a broad spectrum of pharmacological activities. absolutechiral.com Synthetic purine derivatives have been extensively investigated and developed as anticancer, antiviral, and anti-inflammatory agents. nih.govabsolutechiral.com

A significant area of research is the development of purine derivatives as kinase inhibitors. avantorsciences.com By mimicking the natural substrate ATP, these synthetic purines can bind to the ATP-binding site of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. avantorsciences.com Furthermore, substituted purines have been designed as antagonists for receptors like the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. google.com The development of novel synthetic methodologies, including metal-mediated cross-coupling reactions, has greatly expanded the diversity of accessible purine derivatives, allowing for fine-tuning of their biological activity. nih.gov These synthetic compounds are invaluable tools in chemical biology for probing biological pathways and serve as lead structures in drug discovery. absolutechiral.comresearchgate.net

Positioning of 6-Chloro-8-methyl-2-(methylthio)-9H-purine within Advanced Purine Research

While extensive research exists for a wide range of purine derivatives, a specific focus on this compound reveals its position as a specialized chemical intermediate rather than a widely studied bioactive agent. There is a notable absence of published studies detailing its specific biological activities or direct applications in medicinal chemistry.

However, its structural components are of significant interest in the field. The 6-chloro substituent is a common feature in many synthetic purine precursors, valued for its utility as a reactive site for nucleophilic substitution. medchemexpress.com This allows for the introduction of various functional groups at the C6 position, a key step in building libraries of diverse purine derivatives for biological screening. nih.gov For example, research on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines has led to the discovery of derivatives with selective anti-lung cancer properties. nih.gov

The methyl group at the C8 position and the methylthio group at the C2 position also contribute to the compound's potential as a scaffold. Modifications at these positions are known to influence the biological activity of purine derivatives. While there is no specific research available for this compound, its constituent parts are found in other researched purines. For instance, 6-Chloro-8-methyl-9H-purine is available commercially as a research chemical, and various 6-chloro-8-substituted-9H-purine derivatives have been synthesized to explore their potential applications. sigmaaldrich.comresearchgate.net

Therefore, this compound is best understood as a building block for the synthesis of more complex, potentially bioactive trisubstituted purines. Its value lies in its potential for derivatization at the C6 position, enabling the creation of novel compounds for drug discovery and chemical biology research, in line with the broader efforts to explore the chemical space of the purine scaffold. nih.gov

Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 6-Chloro-8-methyl-9H-purine | 6-chloro-2-(methylthio)-9H-purine |

| Molecular Formula | C₇H₇ClN₄S | C₆H₅ClN₄ sigmaaldrich.comavantorsciences.com | C₆H₅ClN₄S absolutechiral.com |

| Molecular Weight | 214.67 g/mol | 168.58 g/mol sigmaaldrich.comavantorsciences.com | Not specified |

| CAS Number | Not available | 92001-52-0 sigmaaldrich.comavantorsciences.com | 66191-23-9 absolutechiral.com |

| Physical Form | Solid (predicted) | Solid sigmaaldrich.com | Not specified |

| Melting Point | Not available | ~200°C geno-chem.com | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN4S |

|---|---|

Molecular Weight |

214.68 g/mol |

IUPAC Name |

6-chloro-8-methyl-2-methylsulfanyl-7H-purine |

InChI |

InChI=1S/C7H7ClN4S/c1-3-9-4-5(8)11-7(13-2)12-6(4)10-3/h1-2H3,(H,9,10,11,12) |

InChI Key |

RKEBFIJQZVMGKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC(=N2)SC)Cl |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships Sar for 6 Chloro 8 Methyl 2 Methylthio 9h Purine and Its Analogues

Positional and Substituent Effects on Biological Activity

The chlorine atom at the C-6 position of the purine (B94841) ring is a critical feature that significantly influences the molecule's reactivity and biological interactions. 6-chloropurine (B14466) itself is a valuable intermediate for the synthesis of a wide array of purine derivatives, as the chloro group can be readily displaced by various nucleophiles to create new analogues. acs.orgacs.org The electronic properties of the C-6 substituent are crucial in directing the regioselectivity of reactions elsewhere on the purine ring, such as N-alkylation. acs.orgnih.gov

Studies on substituted purines have shown that modifications at the C-6 position can also confer resistance to metabolic enzymes. For instance, introducing various substituents at the C-6 position of adenosine (B11128) can make the resulting nucleosides resistant to the catabolic action of adenosine deaminase (ADA). mdpi.com Furthermore, research into purine nucleoside phosphorylase (PNP) inhibitors for Helicobacter pylori identified a compound with a chloro group at C-2 and a benzylthio group at C-6 as having potent inhibitory properties, highlighting the importance of substituents at these positions for enzyme binding. nih.gov

The methylthio (-SCH₃) group at the C-2 position is a key pharmacophore known to significantly enhance the potency of purine derivatives at certain receptors. A prominent example is seen in the context of P2Y purinergic receptors. The natural ligand ADP (adenosine diphosphate) is an agonist for the P2Y₁ receptor; however, its 2-methylthio derivative, 2-methylthio-ADP, is substantially more potent. nih.gov Similarly, 2-methylthio-ATP was found to be the most potent agonist at what was then designated the P₂Y receptor subtype. acs.org This dramatic increase in potency suggests that the 2-methylthio group makes favorable interactions, likely within a hydrophobic pocket of the receptor's binding site, which are unavailable to the unsubstituted parent nucleotide. nih.gov This enhancement of binding affinity makes the 2-methylthio substitution a common strategy in the design of potent ligands for purinergic receptors. nih.gov

| Feature | Description | Biological Implication |

| C-6 Chloro Group | Serves as a key synthetic handle for further derivatization and influences the electronic properties of the purine ring. acs.orgacs.org | Crucial for directing regioselective reactions and can be modified to alter metabolic stability and target interaction. nih.govmdpi.com |

| C-2 Methylthio Group | Significantly enhances binding affinity and potency at certain purinergic receptors (e.g., P2Y₁). nih.govacs.org | The -SCH₃ group likely occupies a hydrophobic pocket in the target's binding site, leading to stronger interactions. nih.gov |

| C-8 Methyl Group | Can profoundly increase biological activity through the "Magic Methyl Effect". juniperpublishers.comjuniperpublishers.com | Improves potency by enhancing binding affinity (entropic effects) and can increase metabolic stability by blocking sites of oxidation. juniperpublishers.comjuniperpublishers.comnih.gov |

This table summarizes the general structure-activity relationships for the key substituents on the purine core.

The introduction of a single methyl group to a strategic position on a lead compound can sometimes lead to a disproportionately large increase in biological activity, an observation termed the "Magic Methyl Effect". juniperpublishers.comnih.gov While a 10-fold increase in potency is observed in only about 8% of cases where a methyl group is added, its potential impact makes it a key consideration in medicinal chemistry. juniperpublishers.comnih.gov

The mechanisms behind this effect are multifaceted. juniperpublishers.com A primary driver is the impact on binding affinity; a methyl group can fit into a hydrophobic pocket on a protein target, displacing ordered water molecules. This release of water into the bulk solvent results in a favorable entropic gain, strengthening the ligand-protein interaction and increasing potency. juniperpublishers.comjuniperpublishers.com Additionally, a strategically placed methyl group can act as a metabolic shield, blocking a site on the molecule that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes. This can improve the compound's metabolic stability and pharmacokinetic profile. juniperpublishers.comjuniperpublishers.com Strategic substitution at the C-8 position of the purine ring has been noted to enhance binding affinity and contribute to the biological activity of hybrid molecules. nih.gov

Stereochemical and Regiochemical Contributions to Biological Efficacy (e.g., N-7 vs. N-9 Isomerism)

The purine ring contains multiple nitrogen atoms that can be substituted, leading to different regioisomers. The most common are the N-9 and N-7 isomers, and their distinct spatial arrangement can lead to vastly different biological activities. Direct alkylation of a purine often results in a mixture of N-7 and N-9 products, with the N-9 isomer generally being the more thermodynamically stable and, therefore, the predominant product under many conditions. nih.gov

However, the reaction's outcome can be influenced by the nature of the substituents on the purine ring and the specific reaction conditions used. acs.orgnih.gov For example, studies have shown that 6-substituted purines, including 6-chloropurine and 6-chloro-2-methylthiopurine, can undergo N-7 regioselective alkylation, yielding the less common isomer. acs.orgnih.gov The ability to selectively synthesize one isomer over the other is critical, as they may interact differently with target proteins.

Distinguishing between these isomers is essential for SAR studies. Carbon-13 NMR spectroscopy is a powerful tool for this purpose. A key diagnostic marker for 6-chloropurine derivatives is the chemical shift of the C-5 carbon. For N-9 substituted isomers, the C-5 carbon resonates at approximately 132 ppm, whereas for the corresponding N-7 isomers, this signal is shielded and appears at a lower chemical shift of around 123 ppm. acs.org

| Isomer | Thermodynamic Stability | C-5 NMR Chemical Shift (in 6-chloropurines) | Synthesis Notes |

| N-9 Isomer | Generally more stable | ~132 ppm acs.org | Often the major product in direct alkylation reactions. nih.gov |

| N-7 Isomer | Generally less stable | ~123 ppm acs.org | Can be formed regioselectively under specific kinetic conditions or with certain C-6 substituents. acs.orgnih.gov |

This table compares the key characteristics of N-7 and N-9 purine isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com These models help to predict the activity of novel, unsynthesized molecules and provide insight into the structural features that are most important for a desired biological effect. lut.fi

The process involves several steps:

A dataset of structurally related compounds, such as a series of purine derivatives, with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. researchgate.net

For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological features (e.g., connectivity indices), electronic properties (e.g., partial charges), and physicochemical characteristics (e.g., lipophilicity). researchgate.netijprajournal.com

Statistical techniques, such as Partial Least Squares (PLS) or multiple regression analysis, are employed to generate a mathematical equation that links the descriptors to the observed biological activity. researchgate.netijprajournal.com

The resulting QSAR model is rigorously validated to assess its statistical significance and predictive power. Key statistical metrics include the correlation coefficient (r²), which measures how well the model fits the data, and the cross-validated correlation coefficient (q²), which assesses the model's ability to predict the activity of compounds not used in its creation. tandfonline.comijprajournal.comresearchgate.net

QSAR studies have been successfully applied to various series of purine derivatives to develop inhibitors for targets like the c-Src tyrosine kinase and to model binding affinity at adenosine receptors. researchgate.netijprajournal.com For example, one QSAR model for purine-based c-Src inhibitors found a good predictive correlation (r² = 0.8319) using descriptors related to the count of specific atoms (like chlorine) and hydrogen bond donors. tandfonline.comresearchgate.net Such models are invaluable for rationalizing the design of new, more potent therapeutic agents. lut.fi

Advanced Research Methodologies for Studying Purine Chemical Biology

Spectroscopic Techniques for Structural Verification and Reaction Monitoring

The unequivocal identification and purity assessment of 6-Chloro-8-methyl-2-(methylthio)-9H-purine are prerequisites for any biological study. Spectroscopic methods provide the necessary tools for this structural verification and for monitoring its synthesis or subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful techniques for elucidating the molecular structure. ¹H NMR provides information on the number and environment of hydrogen atoms, such as the distinct signals for the two methyl groups (on the purine (B94841) ring and the thioether) and the aromatic proton. ¹³C NMR confirms the carbon skeleton, including the characteristic shifts for the carbons bonded to chlorine and sulfur. While specific experimental spectra for this compound are not widely published, data from structurally similar compounds like 6-chloropurine (B14466) allow for the prediction of spectral characteristics. chemicalbook.combmrb.io

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. It provides a highly accurate mass-to-charge ratio (m/z) that corresponds to the compound's molecular formula, C₇H₇ClN₄S. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing the loss of specific groups, such as the chloro, methyl, or methylthio substituents.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for C-H stretching from the methyl and aromatic groups, C=N and C=C stretching within the purine ring, and C-Cl stretching.

Table 1: Predicted Spectroscopic Data for this compound This table contains predicted data based on the chemical structure and known values for similar compounds, as specific experimental data is not broadly available in the literature.

| Technique | Parameter | Predicted Value / Observation |

|---|---|---|

| HRMS | [M+H]⁺ (Monoisotopic Mass) | 215.0156 (for C₇H₈ClN₄S⁺) |

| ¹H NMR | Chemical Shift (δ) | ~2.5 ppm (S-CH₃), ~2.6 ppm (C₈-CH₃), ~8.0-8.5 ppm (aromatic C-H), ~13.0 ppm (N-H) |

| ¹³C NMR | Chemical Shift (δ) | ~15 ppm (S-CH₃), ~18 ppm (C₈-CH₃), ~130-165 ppm (Purine ring carbons) |

| IR | Key Absorption Bands (cm⁻¹) | ~3100 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=N/C=C stretch), ~750 (C-Cl stretch) |

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable for predicting the biological potential of novel compounds like this compound and for understanding the physical basis of their interactions with biomolecules. nih.gov

Before undertaking expensive and time-consuming laboratory screening, computational techniques can predict the likely biological targets of a molecule. This is achieved through two main approaches:

Ligand-Based Methods : These methods rely on the principle that molecules with similar structures often have similar biological activities. nih.gov The structure of this compound can be compared against databases of compounds with known biological targets. Software can identify pharmacophores—essential 3D arrangements of functional groups—shared between the query compound and known active molecules to predict its targets. researchgate.net

Structure-Based Methods (Reverse Docking) : This approach "docks" the 3D model of this compound into the binding sites of a large collection of protein crystal structures. nih.gov Scoring functions then estimate the binding affinity for each protein, generating a ranked list of potential targets. nih.gov Given the purine core, likely targets include protein kinases, polymerases, and other ATP-binding proteins. nih.gov

Table 2: Potential Protein Target Classes for Purine Derivatives Identified via In Silico Methods

| Protein Target Class | Rationale for Interaction | Example Interaction Sites |

|---|---|---|

| Protein Kinases (e.g., EGFR, CDK) | Mimics the adenine (B156593) core of the natural ligand ATP, competing for the binding site. | Hydrogen bonding with hinge region residues (e.g., Met, Cys), hydrophobic interactions. nih.gov |

| Phosphodiesterases (PDEs) | Structural similarity to cyclic nucleotides (cAMP, cGMP). | Interactions with conserved glutamine and phenylalanine residues in the active site. |

| Polymerases | Functions as a nucleobase analogue that can interfere with DNA/RNA synthesis. | Binding within the nucleotide-binding pocket. |

| G-protein-coupled receptors (GPCRs) | Can act as an antagonist or allosteric modulator at adenosine (B11128) receptors (e.g., A₁, A₂ₐ). | Interactions with transmembrane helical domains. |

Once a potential target is identified, molecular dynamics (MD) simulations can provide a dynamic view of the interaction. An MD simulation models the movements of every atom in the ligand-protein complex over time, offering deep insights into the stability and nature of the binding. nih.gov These simulations can:

Analyze Conformational Stability : Reveal the flexibility of the compound within the binding site and identify the most stable binding poses.

Detail Ligand-Protein Interactions : Map the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. For instance, MD can show how the chlorine atom at the C6 position might interact with hydrophobic pockets or how the purine's nitrogen atoms act as hydrogen bond acceptors.

Calculate Binding Free Energy : Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a quantitative estimate of the binding affinity, which can be used to rank different derivatives before synthesis.

High-Throughput Screening (HTS) and Library Design for Purine Derivatives

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. nih.gov While a compound like this compound can be tested individually, its true power in drug discovery is realized when it serves as a scaffold for a chemical library.

Library design involves the systematic synthesis of analogues based on a core structure. For this compound, a focused library could be designed by varying the substituents at key positions to explore the structure-activity relationship (SAR). For example, the chlorine at C6 could be replaced with other halogens or small functional groups, and the methyl group at C8 could be substituted with other alkyl or aryl groups. The goal is to create a diverse set of compounds with lead-like properties that can efficiently probe the chemical space around a target. nih.gov

Table 3: Example of a Focused Library Design Around a Purine Scaffold

| Scaffold Position | Parent Substituent | Example Library Modifications | Rationale |

|---|---|---|---|

| C2 | -SCH₃ | -OCH₃, -NHCH₃, -Propylthio | Modulate polarity, hydrogen bonding, and steric bulk. |

| C6 | -Cl | -F, -Br, -CN, -NH₂ | Tune electronics and explore key interactions in the ATP pocket. |

| C8 | -CH₃ | -H, -Ethyl, -Phenyl, -CF₃ | Probe steric tolerance and hydrophobic interactions. |

| N9 | -H | -Methyl, -Cyclopentyl, -Benzyl | Improve metabolic stability and explore additional binding pockets. |

Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Pathway Elucidation

To understand the broader cellular impact of this compound beyond a single target, "omics" technologies are employed. These methods provide a global snapshot of molecular changes within a cell upon treatment with the compound.

Proteomics : This approach quantifies changes in the abundance of thousands of proteins. If cells are treated with the compound, proteomics can reveal which proteins are up- or down-regulated. For example, treatment with purine analogues often leads to changes in proteins involved in cell cycle control, apoptosis, and stress responses, providing clues to the compound's mechanism of action.

Metabolomics : This technique measures the levels of small-molecule metabolites in the cell. Since the compound is a purine derivative, metabolomics is particularly useful for determining its effect on nucleotide metabolism. An analysis could reveal accumulations or depletions of key metabolites like ATP, GTP, inosine, or hypoxanthine, indicating which enzymatic pathways are being perturbed.

Table 4: Potential Biomarkers Monitored by Omics in Response to a Purine Analogue

| Omics Type | Potential Biomarker | Associated Pathway / Process |

|---|---|---|

| Proteomics | Caspase-3, PARP | Apoptosis (programmed cell death) |

| Proteomics | Cyclin-dependent kinases (CDKs) | Cell cycle regulation |

| Metabolomics | AMP/ATP Ratio | Cellular energy status |

| Metabolomics | Hypoxanthine, Uric Acid | Purine degradation pathway |

Isotopic Tracing and Metabolic Fate Studies

Isotopic tracing is a powerful technique used to follow the journey of a molecule through a biological system. rug.nl This involves synthesizing this compound with one or more of its atoms replaced by a heavy, stable isotope (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N). eurisotop.com

When this "labeled" compound is introduced to cells or an organism, its fate can be tracked with high precision using mass spectrometry. This method can definitively answer several key questions:

Metabolic Transformation : Does the cell modify the compound? Mass spectrometry can detect new molecules that contain the heavy isotope, revealing the structures of its metabolites.

Pathway Incorporation : Is the compound used as a building block in larger molecules? For example, tracing could determine if the purine core gets incorporated into cellular DNA or RNA.

Target Engagement : In some advanced applications, isotopic labeling can help confirm that the compound is binding to its intended target within the complex cellular environment.

This technique provides unambiguous evidence of a compound's metabolic stability and biological interactions, which is critical information for drug development. chemrxiv.org

Table 5: Common Isotopes Used in Metabolic Tracing Studies

| Isotope | Natural Abundance | Application in Tracing Studies |

|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Used to label the carbon backbone of a molecule to trace its catabolism or use in biosynthesis. |

| Nitrogen-15 (¹⁵N) | ~0.37% | Ideal for labeling nitrogen-rich scaffolds like purines to track their fate in nucleotide metabolism. |

| Deuterium (²H) | ~0.015% | Used to study specific enzymatic reactions involving C-H bond cleavage and to assess metabolic stability. |

Future Research Trajectories and Unanswered Questions for 6 Chloro 8 Methyl 2 Methylthio 9h Purine

Discovery of Novel Bioactive Analogues through Rational Design and Combinatorial Chemistry

The structural scaffold of 6-Chloro-8-methyl-2-(methylthio)-9H-purine presents a fertile ground for the application of rational design and combinatorial chemistry to generate novel bioactive analogues. nih.gov Future research should systematically explore the structure-activity relationships (SARs) by modifying key positions on the purine (B94841) ring.

Rational Design: Drawing inspiration from studies on similar purine derivatives, future efforts could focus on the substitution at the C6 chloro position. Research on related compounds like 6-chloropurine (B14466) has shown that this position is crucial for its biological activity. medchemexpress.com Introducing different functional groups could modulate the compound's electronic and steric properties, potentially leading to enhanced target affinity and selectivity. Furthermore, modifications of the methyl group at the C8 position and the methylthio group at the C2 position could be explored to understand their influence on bioactivity.

Combinatorial Chemistry: To expedite the discovery of potent analogues, combinatorial chemistry approaches can be employed. The synthesis of a focused library of compounds with diverse substitutions at the N9 position of the purine ring could be a valuable strategy. Studies on related 6-substituted purines have demonstrated that N9-alkylation can significantly impact their biological properties. nih.gov By combining various building blocks, a large number of derivatives can be rapidly synthesized and screened for desired biological activities.

Identification of Underexplored Molecular Targets and Disease Indications

A significant unanswered question surrounding this compound is its precise molecular target(s). While purine analogues are known to interact with a wide range of biological targets, including kinases, polymerases, and metabolic enzymes, the specific targets for this compound remain to be elucidated.

Future research should employ a multi-pronged approach to identify its molecular targets. This could involve:

Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Computational Docking: In silico screening against a panel of known protein structures to predict potential binding sites.

Chemical Proteomics: Utilizing chemical probes derived from the parent compound to identify target proteins in a cellular context.

Once potential targets are identified, further validation through biochemical and cellular assays will be crucial. The identification of novel targets could open up new therapeutic applications for this compound and its analogues in various diseases, including cancer, viral infections, and inflammatory disorders. For instance, derivatives of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine have shown potential as selective anti-lung cancer agents. nih.gov

Development of Advanced Chemical Probes for Biological Systems

To better understand the mechanism of action and cellular localization of this compound, the development of advanced chemical probes is essential. These probes are valuable tools for target identification, validation, and imaging.

Future research should focus on synthesizing derivatives that incorporate reporter tags, such as:

Fluorescent dyes: To visualize the subcellular distribution of the compound.

Biotin tags: For pull-down assays to identify binding proteins.

Photo-affinity labels: To covalently crosslink the compound to its target upon photoactivation, facilitating unambiguous target identification.

The design and synthesis of these probes will require careful consideration to ensure that the appended tag does not significantly alter the compound's biological activity.

Synergistic Effects of this compound with Other Agents

Investigating the potential synergistic effects of this compound with other therapeutic agents is a promising research trajectory. Combination therapies often lead to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance.

Future studies should explore the combination of this purine derivative with:

Known anticancer drugs: Research on other purine analogues like 6-chloropurine has shown synergistic antitumor properties when combined with agents like azaserine. medchemexpress.com

Targeted therapies: If a specific molecular target is identified, combining it with other drugs that act on the same or parallel pathways could be beneficial.

Immunomodulatory agents: Given the role of purinergic signaling in the immune system, exploring combinations with immunotherapies could be a fruitful area of investigation.

These studies would initially be conducted in vitro using relevant cell lines and subsequently validated in preclinical animal models.

Elucidation of Complete Pharmacological Profiles in Relevant Pre-clinical Models

A comprehensive understanding of the pharmacological profile of this compound is paramount for its potential translation into a therapeutic candidate. While preliminary in vitro studies may indicate biological activity, a thorough evaluation in relevant preclinical models is necessary.

Future research should focus on:

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. This will provide insights into its bioavailability and dosing schedule.

Pharmacodynamic studies: Assessing the in vivo efficacy of the compound in animal models of relevant diseases, such as cancer or viral infections. This will help to establish a dose-response relationship and identify potential biomarkers of response.

Toxicology studies: Evaluating the potential toxicity of the compound in vivo to determine its safety profile and therapeutic window.

A complete pharmacological profile will provide the necessary data to support the advancement of this compound or its optimized analogues into clinical development.

Q & A

Q. What are the common synthetic routes for 6-chloro-8-methyl-2-(methylthio)-9H-purine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for purine derivatives. For example, substituting chloro groups at position 6 with aryl/alkyl groups via Pd(PPh₃)₄ catalysis in toluene under reflux (12 h) .

- Optimization : Adjust stoichiometry (e.g., 1.5 mmol boronic acid per 1 mmol purine), solvent polarity (toluene vs. CH₃CN), and temperature to enhance yield. Purification via column chromatography (EtOAc/hexane gradients) ensures product purity .

Q. How can NMR and IR spectroscopy resolve structural ambiguities in substituted purines?

Methodological Answer :

- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., methyl groups at C8 show upfield shifts ~δ 2.5 ppm). Compare with reference spectra (e.g., Aldrich Library of FT-IR and NMR spectra) .

- IR : Confirm methylthio (-SCH₃) groups via C-S stretching (~600–700 cm⁻¹) and NH/CH vibrations (purine ring) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., CCDC protocols) resolves tautomerism and stereochemistry. For example, (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine crystallizes in monoclinic systems, with bond angles confirming substituent geometry .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09) to validate intramolecular interactions .

Q. What strategies mitigate side reactions during halogenation at the purine C6 position?

Methodological Answer :

- Controlled Halogenation : Use N-protecting groups (e.g., tetrahydropyranyl) to direct regioselectivity. For example, 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine synthesis avoids N7/N9 competing reactions .

- Kinetic Monitoring : Track reaction progress via LC-MS to identify intermediates (e.g., chlorinated vs. oxidized byproducts) .

Biological Evaluation & Data Analysis

Q. How can enzyme inhibition assays be designed to test this compound as a kinase inhibitor?

Methodological Answer :

- Assay Design : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive binding protocols. Measure IC₅₀ via fluorescence polarization (FP) or radiometric assays .

- Control Experiments : Compare with known inhibitors (e.g., staurosporine) and validate selectivity via kinase profiling panels .

Q. How should contradictory bioactivity data from cell-based vs. in vitro assays be interpreted?

Methodological Answer :

- Permeability Testing : Use Caco-2 monolayer assays to assess cellular uptake. Low permeability may explain discrepancies between in vitro enzyme inhibition and cell viability data .

- Metabolite Profiling : Identify degradation products (e.g., via LC-HRMS) that may interfere with activity .

Advanced Analytical Techniques

Q. What mass spectrometry workflows are optimal for characterizing trace impurities in synthesized batches?

Methodological Answer :

- HRMS Settings : ESI+ mode (m/z 100–1000), resolving power >30,000 (e.g., Q-TOF). Database alignment (e.g., mzCloud) identifies impurities like dechlorinated byproducts .

- Fragmentation Patterns : MS/MS of [M+H]⁺ ions (e.g., m/z 243.03 for parent ion) reveals characteristic losses (e.g., -SCH₃, -Cl) .

Q. How can computational modeling predict the compound’s interaction with DNA repair enzymes?

Methodological Answer :

- Docking Simulations : Use AutoDock Vina with enzyme crystal structures (e.g., PARP1, PDB: 5DS3). Focus on purine-binding pockets and hydrogen-bonding interactions with catalytic residues .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability and conformational changes .

Data Contradiction & Reproducibility

Q. How can researchers address inconsistencies in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.